(8'R,9'S,10'R,13'S,14'S)-10',13'-dimethylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3'-one
CAS No.: 2398-63-2
Cat. No.: VC21249221
Molecular Formula: C21H28O3
Molecular Weight: 328.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2398-63-2 |
|---|---|
| Molecular Formula | C21H28O3 |
| Molecular Weight | 328.4 g/mol |
| IUPAC Name | (8'R,9'S,10'R,13'S,14'S)-10',13'-dimethylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3'-one |
| Standard InChI | InChI=1S/C21H28O3/c1-19-8-5-15(22)13-14(19)3-4-16-17(19)6-9-20(2)18(16)7-10-21(20)23-11-12-24-21/h5,8,13,16-18H,3-4,6-7,9-12H2,1-2H3/t16-,17+,18+,19+,20+/m1/s1 |
| Standard InChI Key | AOYBIWCQSGSYJF-DEPCRRQNSA-N |
| Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CCC24OCCO4)CCC5=CC(=O)C=C[C@]35C |
| SMILES | CC12CCC3C(C1CCC24OCCO4)CCC5=CC(=O)C=CC35C |
| Canonical SMILES | CC12CCC3C(C1CCC24OCCO4)CCC5=CC(=O)C=CC35C |
| Appearance | Powder |
Introduction
The compound (8'R,9'S,10'R,13'S,14'S)-10',13'-dimethylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3'-one is a complex organic molecule with a specific stereochemistry. It belongs to the class of spiro compounds, which are characterized by a central atom (usually carbon) bonded to two rings that share no other atoms. This compound is particularly interesting due to its unique structure and potential applications in organic chemistry.
Molecular Formula and Weight
The molecular formula for this compound is not explicitly provided in the available sources, but based on similar compounds, it can be inferred to be complex, involving carbon, hydrogen, and oxygen atoms. The molecular weight would depend on the exact formula but is expected to be in the range of several hundred g/mol.
Synthesis and Preparation
The synthesis of spiro compounds like (8'R,9'S,10'R,13'S,14'S)-10',13'-dimethylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3'-one typically involves multi-step reactions, including the formation of the spiro center and the introduction of the dioxolane ring. Specific synthesis details are not available for this compound, but general methods might involve condensation reactions or cyclization processes .
Data Tables
| Property | General Values for Similar Spiro Compounds |
|---|---|
| Molecular Weight | Typically several hundred g/mol |
| Solubility | Generally low in water |
| Stability | Variable based on environmental conditions |
| Synthesis | Multi-step reactions involving condensation or cyclization |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume